4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile
Overview
Description
4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a 1,3-dioxoisoindolin-2-yl moiety through a methylene bridge
Mechanism of Action
Target of Action
A related compound has been shown to interact with bovine serum albumin (bsa) . BSA is a major protein in the blood plasma and serves as a carrier for various substances, including drugs.
Mode of Action
The interaction between the compound and its target involves the formation of a complex . This interaction is spontaneous and is driven by enthalpy, involving van der Waals forces and hydrogen bonding . The binding constant decreases with increasing temperature, indicating that the complex is less stable at higher temperatures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the binding of the compound to BSA is less stable at higher temperatures . Therefore, physiological conditions such as body temperature may influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol (IPA) and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves bulk custom synthesis, sourcing, and procurement of the necessary raw materials .
Chemical Reactions Analysis
Types of Reactions
4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoate: A similar compound with a methyl ester group instead of a nitrile group.
N-isoindoline-1,3-diones: A broader class of compounds with similar structural features and reactivity.
Uniqueness
4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile is unique due to its specific functional groups and the resulting chemical properties.
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c17-9-11-5-7-12(8-6-11)10-21-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWZNQITCNBJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162102 | |
Record name | 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086-27-3 | |
Record name | 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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